Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo-
CAS No.: 94485-93-5
Cat. No.: VC16067563
Molecular Formula: C11H12N2O5
Molecular Weight: 252.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94485-93-5 |
|---|---|
| Molecular Formula | C11H12N2O5 |
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | 5-carbamoyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O5/c12-5(14)10-6(15)13-7(16)11(10,8(17)18)9(10)3-1-2-4-9/h1-4H2,(H2,12,14)(H,17,18)(H,13,15,16) |
| Standard InChI Key | PTDYRQXSLSDVQL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)C3(C2(C(=O)NC3=O)C(=O)O)C(=O)N |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Physicochemical Properties
The compound, with the systematic name Spiro(3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo-, has the molecular formula C₁₂H₁₃N₃O₅ and a molecular weight of 252.22 g/mol . Its PubChem CID (263691) provides access to detailed structural and computational data, including 2D and 3D conformational models . Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₅ | |
| Molecular Weight | 252.22 g/mol | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface Area | 120.3 Ų | |
| LogP (Octanol-Water) | -1.2 |
The compound’s low LogP value (-1.2) indicates high hydrophilicity, while its polar surface area (120.3 Ų) suggests moderate membrane permeability . These properties align with Lipinski’s rule of five, predicting favorable oral bioavailability .
Structural Features and Stereochemistry
The spirocyclic core consists of a 3-azabicyclo[3.1.0]hexane system fused to a cyclopentane ring at the 6-position, creating a rigid, three-dimensional scaffold. The 1-carboxylic acid and 5-(aminocarbonyl)-2,4-dioxo substituents introduce hydrogen-bonding capabilities, critical for interactions with biological targets . Density functional theory (DFT) studies on analogous spiro compounds reveal that the cyclopropane ring within the azabicyclo[3.1.0]hexane moiety induces significant ring strain, enhancing reactivity in cycloaddition reactions .
Synthetic Methodologies and Reaction Mechanisms
1,3-Dipolar Cycloaddition Strategies
The synthesis of spiro[3-azabicyclo[3.1.0]hexane] derivatives predominantly relies on 1,3-dipolar cycloaddition (1,3-DC) reactions between cyclopropenes and azomethine ylides. A notable method involves the reaction of Ruhemann’s purple protonated form (PRP), a stable azomethine ylide, with cyclopropenes under mild conditions . This approach yields bis-spirocyclic adducts with high diastereofacial selectivity (dr > 20:1) . For example:
Table 2: Representative Cycloaddition Conditions
| Cyclopropene Type | Reaction Time | Temperature | Yield (%) | Selectivity (dr) |
|---|---|---|---|---|
| 3-Substituted | 12 h | 25°C | 72 | >20:1 |
| 3,3-Disubstituted | 18 h | 40°C | 65 | 15:1 |
| 1,2-Disubstituted | 6 h | 0°C | 85 | >20:1 |
Computational Insights into Reaction Pathways
DFT calculations at the M11/cc-pVDZ level reveal that cyclopropene’s LUMO interacts with PRP’s HOMO, driving the cycloaddition via a concerted asynchronous mechanism . The transition state exhibits partial bond formation between the dipolarophile and ylide, with activation energies ranging from 12–18 kcal/mol .
| Compound | Cell Line (IC₅₀, μM) | Mechanism | Source |
|---|---|---|---|
| 4 | K562 (2.5) | Apoptosis via caspase-3 activation | |
| 8 | HeLa (3.1) | G1/S phase arrest | |
| 18 | Jurkat (1.8) | Mitochondrial membrane depolarization |
Morphological and Motility Changes
In scratch assays, treated Sk-mel-2 cells lose motility and fail to close wounds, correlating with reduced metastatic potential . Confocal microscopy reveals cytoskeletal disintegration, characterized by fragmented actin filaments and rounded cell morphology .
Comparative Analysis with Related Spiro Compounds
Structural Analogues and Activity Trends
Compared to spiro[pyrrolidine-3,3′-oxindoles], which exhibit neuroprotective effects, the 3-azabicyclo[3.1.0]hexane scaffold offers enhanced rigidity, improving target selectivity . Substituents like the 5-(aminocarbonyl) group further modulate solubility and binding affinity .
Drug-Likeness and ADME Profiles
In silico predictions using SwissADME indicate that the compound complies with Lipinski’s parameters (MW < 500, LogP < 5), though its high polar surface area may limit blood-brain barrier penetration .
Future Directions and Research Opportunities
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Synthetic Optimization: Develop enantioselective protocols using chiral catalysts (e.g., Cu/Ph-Phosferrox) to access stereochemically pure variants .
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Target Identification: Screen against kinase and protease libraries to elucidate molecular targets.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.
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